molecular formula C8H15NO B14017996 4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole CAS No. 4271-19-6

4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14017996
CAS No.: 4271-19-6
M. Wt: 141.21 g/mol
InChI Key: NCTUKQGCGQIABR-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound with a five-membered ring structure containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-2-methyl-1-propanol with propionic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazoles.

Scientific Research Applications

4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-1H-imidazole: Another five-membered heterocycle with similar structural features.

    4,5-Dihydro-1H-pyrazole: Contains nitrogen atoms in the ring, similar to oxazole.

    4,5-Dihydro-1H-oxazole: A closely related compound with slight structural differences.

Uniqueness

4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

4271-19-6

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4,4-dimethyl-2-propyl-5H-1,3-oxazole

InChI

InChI=1S/C8H15NO/c1-4-5-7-9-8(2,3)6-10-7/h4-6H2,1-3H3

InChI Key

NCTUKQGCGQIABR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(CO1)(C)C

Origin of Product

United States

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